Adma-13C5

Description

Significance of ADMA as an Endogenous Metabolic Regulator in Biological Systems

ADMA is a methyl derivative of the amino acid arginine, produced through the physiological degradation of methylated proteins. medscimonit.com It is present in plasma, urine, tissues, and cells. ahajournals.org ADMA is recognized as a major endogenous inhibitor of nitric oxide synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine. ahajournals.orgnih.govmarkelab.commedscimonit.comahajournals.orgmdpi.comresearchgate.netresearchgate.net NO is a molecule with important anti-atherosclerotic properties and plays a critical role in regulating vascular tone and function. medscimonit.comahajournals.org Elevated levels of ADMA can impair NO production by competing with L-arginine for NOS binding, leading to endothelial dysfunction, impaired vasodilation, and increased vascular tone. markelab.commedscimonit.comahajournals.org

Increased plasma ADMA concentrations are associated with various cardiovascular risk factors and diseases, including hypertension, atherosclerosis, heart failure, stroke, and chronic kidney disease. markelab.commedscimonit.comelsevier.es ADMA levels are considered a biomarker for endothelial dysfunction and cardiovascular risk, and their measurement may aid in assessing disease severity and prognosis. markelab.commdpi.comresearchgate.net The metabolism of ADMA is primarily handled by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which degrades ADMA to citrulline and dimethylamine (B145610). ahajournals.orgnih.govmarkelab.comahajournals.orgpsu.edu The liver and kidneys play key roles in ADMA elimination, with the kidney utilizing both DDAH-mediated degradation and urinary excretion. nih.govpsu.edu Impaired renal function can lead to decreased ADMA clearance, contributing to cardiovascular complications in kidney disease patients. markelab.comelsevier.es

Beyond its role in cardiovascular health, ADMA has also been implicated in other clinical conditions such as critical illness, hepatic failure, and preeclampsia. nih.gov Research suggests that ADMA may contribute to oxidative stress and inflammation, and studies have indicated that pathological concentrations of ADMA can alter gene expression in endothelial cells, affecting pathways involved in cell cycle regulation, proliferation, DNA repair, transcriptional regulation, and metabolism. mdpi.complos.org

Principles of Stable Isotope Tracing in Metabolic Research

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within biological systems. nih.govresearchgate.netcreative-proteomics.comku.dkmdpi.comnih.gov It involves labeling specific atoms within molecules with stable isotopes, such as 13C, 15N, or 2H, which are non-radioactive forms of elements with extra neutrons. ku.dkmdpi.comnih.govrsc.orgfrontiersin.orgmaastrichtuniversity.nl By introducing these labeled molecules (tracers) into a biological system and tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can gain insights into nutrient utilization, energy production, biosynthesis, and the rates at which metabolites flow through metabolic networks (metabolic flux). nih.govcreative-proteomics.comku.dkmdpi.comnih.govmaastrichtuniversity.nlstudysmarter.co.ukwikipedia.orgfrontiersin.org

The principle relies on the fact that enzymes and metabolic pathways process the labeled molecules in the same way as their naturally abundant counterparts. iaea.org The difference in mass introduced by the stable isotope allows researchers to distinguish the tracer and its metabolic products from the naturally occurring (unlabeled) molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netcreative-proteomics.comku.dkrsc.orgfrontiersin.orgwikipedia.orgfrontiersin.orgnih.govnih.gov By analyzing the mass isotopologue distribution (MID) of metabolites – the proportion of molecules containing different numbers of heavy isotopes – researchers can infer the activity of specific metabolic pathways and quantify metabolic fluxes. ku.dkwikipedia.orgresearchgate.net

Carbon-13 (13C) is one of the most commonly used stable isotopes in metabolic research, particularly for metabolic flux analysis (MFA). creative-proteomics.comku.dkmdpi.comnih.govrsc.orgwikipedia.orgfrontiersin.orgfrontiersin.orgplos.orgescholarship.org Its natural abundance is approximately 1.1%, which is relatively low, allowing for sensitive detection of enrichment when 13C-labeled tracers are introduced. rsc.org The widespread presence of carbon atoms in central metabolic pathways (like glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway) makes 13C labeling highly informative for tracing the flow of carbon atoms through these interconnected networks. creative-proteomics.com

Advantages of 13C labeling for MFA include:

Detailed Flux Information: By tracking the position of 13C atoms within metabolites, researchers can gain detailed information about the relative contributions of different pathways to the synthesis of a particular metabolite and quantify reaction rates. creative-proteomics.comwikipedia.orgfrontiersin.org

Pathway Elucidation: 13C labeling can help in identifying active metabolic pathways and discovering novel ones by revealing the metabolic fate of the labeled substrate. creative-proteomics.comfrontiersin.org

Compatibility with Analytical Techniques: 13C enrichment is readily measurable by both MS and NMR, the primary analytical platforms for metabolomics and fluxomics. nih.govresearchgate.netcreative-proteomics.comku.dkrsc.orgfrontiersin.orgwikipedia.orgfrontiersin.orgnih.govnih.gov

Safety: 13C is a stable, non-radioactive isotope, making it safe for use in in vitro, ex vivo, and in vivo studies, including those involving human subjects. nih.govfrontiersin.orgmaastrichtuniversity.nl

Uniformly labeled 13C tracers, such as [U-13C6]glucose or [U-13C5]glutamine, are frequently used to study central carbon metabolism, allowing researchers to monitor the utilization of the entire carbon skeleton of the substrate. nih.govmdpi.comnih.gov

Adma-13C5 is a form of asymmetric dimethylarginine where five carbon atoms are replaced with the stable isotope 13C. clearsynth.com The specific labeling pattern (typically on the carbon backbone) allows it to be distinguished from naturally occurring, unlabeled ADMA using mass spectrometry. This distinction is crucial for several reasons:

Quantification of ADMA Metabolism: Unlabeled ADMA is an endogenous metabolite, and its concentration in biological samples reflects a balance between its production and degradation. ahajournals.orgnih.govmedscimonit.com Using unlabeled ADMA as a substrate in enzymatic assays can be challenging because the endogenous pool competes with the added substrate. psu.edu this compound, however, can be used as a tracer to directly measure the rate of ADMA degradation by enzymes like DDAH, as the labeled citrulline product can be specifically detected and quantified by MS. psu.edunih.gov This provides a more accurate assessment of enzymatic activity.

Tracing ADMA Dynamics: By introducing this compound into a biological system, researchers can track its uptake, distribution, metabolism, and excretion independently of the endogenous ADMA pool. This allows for the study of ADMA kinetics and transport mechanisms.

Internal Standard for Quantification: Isotopically labeled ADMA, such as deuterium-labeled ADMA ([2H6]ADMA) or double stable-isotope-labeled ADMA ([13C5-2H6]ADMA), can be used as internal standards in quantitative MS-based assays for ADMA. psu.edud-nb.info Internal standards are added to samples to correct for variations in sample preparation, matrix effects, and instrument variability, thereby improving the accuracy and reproducibility of ADMA concentration measurements. psu.edu While deuterium (B1214612) labeling is also used, 13C labeling, particularly this compound, offers distinct mass shifts that are often advantageous for MS analysis, especially when analyzing complex biological matrices. The five 13C atoms in this compound result in a significant mass difference compared to unlabeled ADMA, facilitating its clear identification and quantification.

Distinguishing ADMA from SDMA: While ADMA and its isomer, symmetric dimethylarginine (SDMA), have the same elemental composition, their structural difference affects their biological activity and metabolism. markelab.commdpi.com ADMA inhibits NOS, while SDMA does not, although it may have indirect effects. markelab.commdpi.comresearchgate.net Both are eliminated by the kidneys. nih.govmdpi.com Isotopically labeled forms of both ADMA and SDMA are crucial for accurately measuring their individual concentrations and studying their distinct metabolic fates using MS-based methods, which can sometimes struggle to differentiate isomers without chromatographic separation. mdpi.comvumc.nl

Advantages of Carbon-13 (<sup>13</sup>C) Isotopic Labeling for Metabolic Flux Analysis

Evolution of Analytical Platforms for Stable Isotope-Resolved Metabolomics and Fluxomics

The field of stable isotope-resolved metabolomics (SIRM) and fluxomics has advanced significantly due to improvements in analytical technologies, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medscimonit.comnih.govresearchgate.netku.dkrsc.orgfrontiersin.orgstudysmarter.co.ukwikipedia.orgfrontiersin.orgnih.govnih.gov These platforms enable the large-scale analysis of metabolites and the tracking of isotopic labels through metabolic networks. nih.govresearchgate.netnih.gov

Mass Spectrometry (MS): MS is widely used in fluxomics for its high sensitivity and selectivity. creative-proteomics.comrsc.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prevalent. creative-proteomics.comrsc.org These methods separate metabolites before they are ionized and detected by the mass analyzer, allowing for the identification and quantification of different mass isotopologues. creative-proteomics.com Tandem MS (MS/MS) provides additional structural information and can improve flux precision and resolution in complex biological systems by analyzing fragment ions. frontiersin.org Advances in MS technology, including high-resolution MS, allow for the distinction of metabolites with small mass differences and different heavy isotopes. nih.gov Chip-based nanoelectrospray MS methods are being developed to enable SIRM analysis from a small number of cells. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information on the structure and dynamics of metabolites and can also be used to determine isotopic labeling patterns, particularly the position of isotopes within a molecule. researchgate.netku.dkrsc.orgwikipedia.orgnih.gov While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.

Integrated Approaches: Increasingly, researchers are integrating data from both MS and NMR platforms to obtain a more comprehensive view of metabolic fluxes. rsc.org

Computational Tools: The analysis of complex isotopic labeling data generated by MS and NMR requires sophisticated computational tools and software for data processing, correction for natural isotope abundance, and metabolic flux calculations. rsc.orgwikipedia.orgfrontiersin.orgfrontiersin.orgresearchgate.net

These evolving analytical platforms, coupled with the use of specific stable isotope tracers like this compound, are revolutionizing our ability to understand metabolic processes at a detailed level, providing crucial insights into the biological significance of metabolites like ADMA in health and disease. nih.govresearchgate.netmdpi.comstudysmarter.co.uk

Structure

3D Structure

Properties

Molecular Formula |

C8H18N4O2 |

|---|---|

Molecular Weight |

207.22 g/mol |

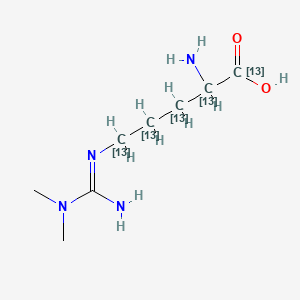

IUPAC Name |

2-amino-5-[[amino(dimethylamino)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/i3+1,4+1,5+1,6+1,7+1 |

InChI Key |

YDGMGEXADBMOMJ-SLOBMOILSA-N |

Isomeric SMILES |

CN(C)C(=N[13CH2][13CH2][13CH2][13CH]([13C](=O)O)N)N |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N |

Origin of Product |

United States |

Methodological Frameworks for Adma 13c5application in Quantitative Biological Research

Advanced Mass Spectrometry (MS)-Based Techniques for Adma-13C5 Quantification and Tracing

Mass spectrometry techniques are essential for the accurate detection and quantification of this compound and its endogenous counterpart. The distinct mass-to-charge ratio of the labeled compound allows it to be differentiated from the naturally occurring molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

LC-MS/MS is a widely used technique for the analysis of ADMA and its analogs, including this compound. This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Development and Validation of LC-MS/MS Methods for this compound-Based Studies

Developing and validating LC-MS/MS methods for this compound involves establishing protocols for sample preparation, chromatographic separation, and mass spectrometric detection. These methods must demonstrate specificity, sensitivity, accuracy, and precision for reliable quantification of ADMA using the labeled internal standard. The validation process typically includes determining the lower limit of quantification (LLOQ), linearity, recovery, and matrix effects.

Optimization of Chromatographic Separation and Detection Parameters for this compound

Optimizing chromatographic separation is crucial to resolve ADMA from isobaric interferences, such as symmetric dimethylarginine (SDMA), which has the same elemental formula but a different structure nih.gov. This often involves selecting appropriate stationary phases and mobile phases for the liquid chromatography system. Detection parameters in the tandem mass spectrometer, such as precursor and product ions, collision energy, and detector settings, are optimized to maximize the sensitivity and selectivity for both this compound and endogenous ADMA.

Role of this compound as an Internal Standard in Mitigating Matrix Effects and Enhancing Quantitative Accuracy

This compound serves as a critical internal standard in LC-MS/MS methods for ADMA quantification. By adding a known amount of this compound to biological samples before processing, researchers can account for variations introduced during sample preparation, chromatography, and ionization (matrix effects). Since this compound behaves almost identically to endogenous ADMA throughout the analytical process, the ratio of the endogenous compound's signal to the internal standard's signal remains constant, allowing for accurate quantification even in the presence of matrix variability. This is particularly important in analyzing complex biological matrices like plasma or urine.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Metabolite Profiling

While LC-MS/MS is more common for ADMA analysis, GC-MS can also be applied, particularly in broader metabolite profiling studies where ADMA is one of many analytes. GC-MS typically requires derivatization of polar compounds like amino acids to make them volatile. This compound can be used in GC-MS methods as a labeled standard for the identification and relative quantification of ADMA within a complex metabolic profile.

Ultra-High Resolution Mass Spectrometry (UHRMS) for Advanced Isotope Distinction in this compound Experiments

Ultra-High Resolution Mass Spectrometry (UHRMS) offers enhanced capabilities for distinguishing between ions with very similar mass-to-charge ratios. In this compound experiments, UHRMS can provide more precise mass measurements, improving the confidence in identifying and quantifying the labeled and unlabeled species, especially in complex biological samples where potential isobaric interferences might exist. This high resolving power aids in the accurate distinction of the isotopic signature of this compound from the natural isotopic distribution of endogenous ADMA and other co-eluting compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Metabolic Tracing

NMR spectroscopy is a powerful analytical technique for investigating biological samples, including biofluids like plasma, serum, and urine. infai1.com It can also be applied to analyze tissue extracts and cell cultures. pnas.orgnih.gov In the context of stable isotope tracing, NMR allows researchers to identify isotopically enriched metabolites due to the distinct signals produced by labeled atoms like 13C compared to their unlabeled counterparts. nih.gov By analyzing the NMR spectra of samples from experiments using this compound, the incorporation of the 13C label into downstream metabolites can be monitored and quantified. nih.gov This provides insights into the metabolic pathways that process ADMA.

While the search results highlight the general application of NMR in stable isotope tracing and biofluid analysis infai1.comnih.govnih.gov, specific details on the direct application of NMR for tracing this compound metabolism were not extensively detailed. However, the principle of monitoring 13C incorporation into metabolites via NMR is well-established and applicable to this compound studies, similar to how 13C-labeled glucose or glutamine metabolism is monitored. nih.gov

Sample Preparation Strategies for this compound-Based Investigations

Effective sample preparation is crucial for obtaining accurate and reproducible results in this compound-based investigations, as it minimizes variability and preserves the integrity of metabolites and their isotopic labeling. nih.govqimrb.edu.au The specific preparation strategy depends on the biological matrix being analyzed, such as cellular samples, tissues, or biofluids. qimrb.edu.auunizar.esnih.gov

Extraction Protocols for Cellular and Tissue Samples

For cellular and tissue samples, extraction protocols are necessary to isolate metabolites while preserving their isotopic enrichment. Tissues are often ground under liquid nitrogen into fine powders before extraction. oup.commit.edu Common extraction methods for polar metabolites, which would include amino acid derivatives like ADMA, involve the use of solvent mixtures such as acetonitrile:methanol:water. pnas.orgmit.edu Following homogenization and extraction, samples are typically centrifuged to remove debris, and the supernatant containing the metabolites is collected and often dried down using vacuum concentration before analysis. pnas.org

Research findings indicate that the choice of extraction solvent and protocol can influence the recovery and integrity of metabolites. For instance, one study utilized a 4:4:2 acetonitrile:methanol:water mixture for extracting powdered tumor tissue. pnas.org Another study focusing on RNA extraction from tissues and cells mentioned using TRIzol reagent or specific purification kits. oup.com While these examples are not specific to this compound, they illustrate general principles of metabolite extraction from cellular and tissue matrices.

Considerations for Biofluid Analysis (e.g., Plasma, Serum, Urine)

Biofluids such as plasma, serum, and urine are frequently used in metabolomics and isotope tracing studies due to their accessibility. nih.govnih.gov Sample preparation for biofluids often involves steps to remove proteins and other interfering substances. acs.org For plasma and serum, obtaining the sample involves different procedures depending on whether coagulation is allowed or blocked. nih.gov Serum is obtained after blood clots at room temperature, while plasma is collected using tubes containing anticoagulants. nih.gov The clotting time for serum can introduce metabolic variability. nih.gov

Sample preparation for biofluid analysis in the context of targeted metabolomics, which would be relevant for analyzing this compound and its metabolites, can involve liquid-liquid extraction and isolation of polar metabolites. nih.gov Minimal sample preparation might be required for some analytical techniques, such as targeted UPLC-MS/MS analysis of amino compounds in plasma and serum using precolumn derivatization. acs.org This method required only a small sample volume (10 µL) and involved derivatization to enhance detection properties. acs.org

Standardization of pre-analytical factors, including collection, processing, aliquoting, transportation, storage, and thawing, is crucial for minimizing variability in biofluid metabolomics. nih.gov Both serum and plasma can be used, with serum potentially offering higher sensitivity and plasma better reproducibility. nih.gov

Experimental Design Principles for this compound Isotope Tracing Studies

Designing stable isotope tracing experiments with this compound requires careful consideration of several factors to accurately track the fate of the labeled compound and infer metabolic fluxes. nih.govresearchgate.netnih.gov Key aspects include tracer selection, labeling protocol, sampling time points, and the specific biological model used (in vitro or in vivo). nih.govresearchgate.net The experimental design should be optimized based on the metabolic pathways of interest. nih.govresearchgate.net

In Vitro Cellular Models for Metabolic Flux Analysis

In vitro cellular models, such as cultured cell lines, are valuable for studying metabolic flux under controlled conditions. nih.govmit.eduelifesciences.org These models allow researchers to investigate how cells utilize labeled substrates like this compound and incorporate the label into various intracellular and secreted metabolites. elifesciences.orgmdpi.com Metabolic flux analysis (MFA) in cellular models often involves feeding cells with the isotopically labeled tracer and measuring the labeling patterns of metabolites over time using techniques like mass spectrometry (MS) or NMR. elifesciences.orgacs.orgmdpi.com

Studies using other 13C-labeled tracers in cellular models demonstrate the principles applicable to this compound. For example, tracing with 13C5-glutamine in cancer cells has revealed insights into glutamine metabolism and its contribution to the TCA cycle. mit.edumdpi.com The timing of labeling is important; shorter labeling times (e.g., 15-30 minutes) can capture intermediates at steady-state levels, while longer times (e.g., 2-4 hours) allow for broader labeling of downstream metabolites. northwestern.edu Cellular models can also be more complex, such as 3D cell cultures (spheroids), which may better mimic in vivo conditions compared to 2D monolayers and can show different metabolic responses. mdpi.comacs.org

Detailed research findings from in vitro studies using 13C-labeled glutamine highlight how labeling patterns can indicate specific metabolic activities. For instance, the ratio of different isotopologues (e.g., M+5 to M+4 citrate (B86180) from 13C5-glutamine) can indicate the relative contributions of oxidative versus reductive glutamine metabolism. acs.org

In Vivo Animal Models for Systemic Metabolic Investigations

In vivo animal models are essential for investigating the systemic metabolism of compounds like ADMA and for understanding how metabolic processes occur within a whole organism. elifesciences.orgui.ac.id Using this compound in animal models allows for tracing its distribution, metabolism, and excretion in a more physiologically relevant context. pnas.orgnih.gov Experimental designs for in vivo tracing studies involve administering the labeled tracer to the animal and collecting biological samples (e.g., blood, urine, tissues) at specified time points for analysis. pnas.orgnih.govnih.gov

Studies using 13C-labeled tracers in mice have provided valuable data on tissue-specific metabolism and the fate of labeled carbons. For example, infusion of 13C5-hydroxyproline in mice allowed for the detection of 13C-labeled oxalate (B1200264) and hippurate in urine, indicating its metabolic conversion. nih.gov Similarly, in vivo tracing with 13C5-glutamine in tumor-bearing mice demonstrated the rapid labeling of glutamine and its conversion to glutamate (B1630785) in tumors, and how this flux was affected by enzyme inhibition. pnas.orgmit.edu

Investigative Research Domains Leveraging Adma 13c5

Dissection of Arginine/Nitric Oxide (NO) Metabolic Pathways

The arginine/NO pathway is crucial for various physiological functions, particularly in the regulation of vascular tone and endothelial health. wikipedia.orgnih.govmetabolon.com ADMA is a key endogenous modulator of this pathway. nih.govmetabolon.com Adma-13C5 is employed to gain detailed insights into the dynamics of ADMA within this critical metabolic system.

Elucidation of ADMA Synthesis by Protein Arginine Methyltransferases (PRMTs) via 13C Tracing

ADMA is synthesized through the methylation of arginine residues within proteins by PRMT enzymes. wikipedia.orgfrontiersin.orgresearchgate.net Following protein degradation, free ADMA is released. frontiersin.orgresearchgate.net While the general mechanism of ADMA synthesis is known, 13C tracing with labeled precursors can provide quantitative data on the rate of this synthesis under different conditions. Although specific studies using this compound directly to trace its own synthesis from labeled arginine were not explicitly found in the search results, studies using other 13C-labeled precursors (like methionine, which provides the methyl groups via S-adenosylmethionine) or labeled arginine followed by measurement of labeled ADMA would fall under this category. The principle involves introducing a labeled precursor and measuring the rate of label incorporation into newly synthesized ADMA, which can be quantified using mass spectrometry. This approach helps in understanding the activity of PRMTs in living systems and how it is regulated.

Characterization of ADMA Degradation by Dimethylarginine Dimethylaminohydrolase (DDAH) Enzyme Activity

The primary enzyme responsible for ADMA degradation is dimethylarginine dimethylaminohydrolase (DDAH), which hydrolyzes ADMA into L-citrulline and dimethylamine (B145610). wikipedia.orgmetabolon.comfrontiersin.orgnih.govfrontiersin.org DDAH activity is a critical determinant of ADMA levels. frontiersin.orgnih.govnvkc.nl Stable-isotope labeled ADMA, such as this compound or deuterium-labeled ADMA ([2H6]-ADMA), is used as a substrate in assays to measure DDAH enzyme activity. nih.govnih.gov By incubating tissue samples or enzyme preparations with labeled ADMA and measuring the formation of the labeled product (citrulline), researchers can quantify the rate of ADMA degradation by DDAH. A stable-isotope based assay using [2H6]-ADMA as substrate and [13C5-2H6]-ADMA as an internal standard has been developed to simultaneously determine the formation and metabolism of ADMA in tissue samples by liquid chromatography-tandem mass spectrometry. nih.govnih.gov This method allows for accurate measurement of DDAH activity even in the presence of endogenous ADMA and L-citrulline formation. nih.gov

Data on DDAH activity can be presented in tables, showing the rate of labeled ADMA degradation (e.g., in pmol/min/mg protein) in different tissues or under varying experimental conditions. For example, studies might compare DDAH activity in healthy versus diseased tissues or in response to specific interventions.

Here is an example of how such data might be presented in a table (hypothetical data based on the description):

| Sample Type | Labeled ADMA Substrate | Internal Standard | DDAH Activity (pmol/min/mg protein) |

| Mouse Kidney Tissue | [2H6]-ADMA | [13C5-2H6]-ADMA | 150 ± 15 |

| Mouse Liver Tissue | [2H6]-ADMA | [13C5-2H6]-ADMA | 120 ± 10 |

| Treated Tissue X | [2H6]-ADMA | [13C5-2H6]-ADMA | 200 ± 20 |

Regulatory Mechanisms of ADMA Levels and Their Impact on NOS Activity

Intracellular ADMA levels are regulated by the balance between its synthesis by PRMTs and its degradation by DDAH, as well as transport mechanisms. nih.govnih.gov Elevated ADMA can inhibit NOS activity, reducing NO production and impairing endothelial function. nih.govmetabolon.commdpi.com this compound can be used to investigate how different factors influence this balance. By introducing labeled ADMA and monitoring its metabolic fate (degradation or accumulation), researchers can assess the impact of various stimuli or genetic modifications on ADMA metabolism. nih.gov For instance, studies using DDAH transgenic mice that overexpress human DDAH1 have shown reduced plaque formation and improved endothelial function, correlating with lower ADMA levels. nih.gov This highlights the importance of DDAH activity in regulating ADMA levels and consequently NOS activity and vascular health. The ratio of L-arginine to ADMA is considered an important determinant of NOS activity. mdpi.commdpi.comnih.gov Changes in this ratio, which can be influenced by ADMA metabolism, can significantly impact NO bioavailability. mdpi.comnih.govresearchgate.net

Systems-Level Metabolomics and Fluxomics with this compound

Metabolomics and fluxomics provide a comprehensive view of metabolic networks and the flow of metabolites through these networks. rsc.orgresearchgate.net The use of stable isotope tracers like this compound is fundamental to fluxomics studies, allowing for the quantitative analysis of metabolic fluxes. rsc.orgfrontiersin.orgresearchgate.net

Mapping Carbon Flow from Arginine/ADMA into Downstream Metabolites

Labeled ADMA, when metabolized by DDAH, produces labeled citrulline and dimethylamine. nih.govfrontiersin.org By using this compound and tracking the 13C label, researchers can quantify the contribution of ADMA degradation to the intracellular pool of citrulline. Citrulline is a key intermediate in the urea (B33335) cycle and also involved in the regeneration of arginine. frontiersin.org Tracing the 13C label from ADMA into citrulline and potentially other downstream metabolites within the arginine-citrulline cycle and urea cycle provides insights into the interconnectedness of these pathways and the fate of carbon atoms from ADMA. mpg.decreative-proteomics.com While specific studies detailing the tracing of 13C from this compound into a wide range of downstream metabolites were not extensively detailed in the search results, the principle of using 13C-labeled substrates to map carbon flow is a standard technique in fluxomics. northwestern.edursc.orgresearchgate.netwindows.net For example, studies using 13C-labeled arginine have mapped its incorporation into proteins and other metabolites. windows.netescholarship.org Applying similar methodologies with this compound allows for the specific tracing of ADMA-derived carbon.

Interplay of this compound Metabolism with Central Carbon Metabolic Pathways (e.g., TCA Cycle)

The metabolism of ADMA, particularly the production of citrulline and dimethylamine, can potentially interact with central carbon metabolic pathways like the TCA cycle. mpg.decreative-proteomics.comqu.edu.iqbritannica.com While citrulline is primarily linked to the urea cycle and arginine synthesis, intermediates of the urea cycle can connect with the TCA cycle. frontiersin.orgcreative-proteomics.com For instance, aspartate is a substrate in the urea cycle and is also an intermediate in the TCA cycle. frontiersin.org The dimethylamine produced from ADMA degradation can also be further metabolized. Using this compound in fluxomics experiments allows researchers to investigate if and how carbon from ADMA enters or influences the fluxes within central carbon metabolism. By analyzing the labeling patterns of TCA cycle intermediates (such as citrate (B86180), alpha-ketoglutarate, succinate, fumarate, and malate) after administering this compound, researchers can determine if carbon atoms from the labeled ADMA are incorporated into these metabolites. mpg.denih.gov This provides a more complete picture of how ADMA metabolism is integrated into the broader cellular metabolic network. Studies using other 13C-labeled substrates like glucose or glutamine have demonstrated the tracing of carbon through the TCA cycle. escholarship.orgnih.govresearchgate.net Applying this principle with this compound can reveal potential connections between ADMA metabolism and energy production pathways.

Analysis of Metabolite Compartmentation and Transport Using this compound

Stable isotope-labeled ADMA, such as this compound or other isotopically labeled variants, is employed in assays to determine the formation and metabolism of ADMA in tissues [Search Result 23]. This allows for the investigation of how ADMA is distributed and processed within different cellular compartments. Studies on ADMA transport have shown that it is accumulated in cells via cationic amino acid transporters (CATs) [Search Result 17, 23, 24, 27]. Transport across biological barriers, such as the blood-brain and blood-CSF barriers, involves multiple transport systems, including system y+, B0,+, y+L, and b0,+ [Search Result 24]. Intracellular ADMA concentrations can be significantly higher than plasma levels, highlighting the importance of cellular uptake and compartmentation [Search Result 17, 23]. Stable isotope tracing, while not exclusively using this compound in all cited examples, provides the methodological basis for analyzing the movement and distribution of ADMA within and between cells and tissues [Search Result 11, 26, 27]. This is crucial for understanding how local ADMA concentrations influence cellular processes.

Cellular Physiology and Signaling Investigated with this compound

This compound, as a tracer for ADMA, facilitates research into the diverse effects of ADMA on cellular physiology and signaling pathways. ADMA is an endogenous inhibitor of nitric oxide synthase (NOS), interfering with the production of nitric oxide (NO), a key molecule for endothelial function and cardiovascular health [Search Result 2, 3, 7, 16]. Elevated ADMA levels are associated with endothelial dysfunction and have been linked to various disease states [Search Result 3, 20]. Stable isotope tracing allows for the study of ADMA metabolism and its impact on the L-arginine-NO pathway within cells [Search Result 15, 16].

Effects of ADMA on Cellular Proliferation and Senescence Mechanisms

Research indicates that ADMA can influence cellular proliferation and senescence. ADMA has been shown to accelerate endothelial cell senescence, a process associated with aging and cardiovascular disease [Search Result 10, 19]. This effect may be linked to increased oxidative stress and reduced activity of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme that metabolizes ADMA [Search Result 10]. Studies have demonstrated that ADMA significantly inhibits the proliferation of certain cell types, such as bovine retinal capillary endothelial cells [Search Result 13]. ADMA's implication in biological processes relevant to aging, including effects on telomerase activity and endothelial senescence, is an area of ongoing investigation [Search Result 19]. Stable isotope techniques can be applied to trace metabolic changes associated with ADMA-induced alterations in cell proliferation and senescence.

Role of ADMA in Oxidative Stress and Reactive Oxygen Species (ROS) Generation Pathways

ADMA plays a significant role in oxidative stress and the generation of reactive oxygen species (ROS). Elevated ADMA levels can promote the uncoupling of NOS, leading to the production of superoxide (B77818) and peroxynitrite instead of NO [Search Result 4, 7, 19]. This contributes to intracellular oxidative stress and can lead to cell damage [Search Result 4, 11]. ADMA has been shown to increase intracellular ROS generation [Search Result 13], potentially through the upregulation of NADPH oxidase 4 (NOX4) [Search Result 14]. ADMA not only contributes to the burden of ROS but may also impair the cell's ability to dispose of ROS [Search Result 8]. A feedback loop can exist where oxidative stress reduces DDAH activity, leading to further accumulation of ADMA and increased ROS production [Search Result 8, 15, 19]. Stable isotope tracing can help elucidate the metabolic pathways involved in ADMA-mediated ROS generation and the interplay between ADMA metabolism and oxidative stress.

ADMA Interactions with Enzymes and Protein Binding Studies

ADMA interacts with several key enzymes involved in arginine metabolism and NO synthesis. It is a competitive inhibitor of all three NOS isoforms, reducing NO production by competing with L-arginine for the enzyme's binding site [Search Result 2, 3, 4, 7, 16, 17, 18, 22, 41]. ADMA is primarily metabolized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which hydrolyzes ADMA to citrulline and dimethylamine [Search Result 2, 3, 7, 18, 22, 26, 41]. Protein arginine methyltransferases (PRMTs), particularly type I PRMTs, are responsible for the synthesis of ADMA through the methylation of arginine residues in proteins [Search Result 2, 7, 18, 22, 41]. Stable isotope-labeled ADMA is used in assays to measure DDAH activity and study the kinetics of ADMA metabolism [Search Result 8, 10]. Beyond its direct enzymatic interactions, DDAH isoforms have also been shown to interact with other proteins, such as neurofibromin and PKA, suggesting broader roles in cellular signaling [Search Result 26].

Cellular Uptake Mechanisms of ADMA and its Analogs

The cellular uptake of ADMA and its analogs is mediated by cationic amino acid transporters (CATs) [Search Result 17, 23, 24, 27]. These transporters are responsible for the movement of cationic amino acids, including L-arginine, ADMA, and symmetric dimethylarginine (SDMA), across cell membranes [Search Result 27]. The transport of ADMA can involve multiple CAT systems, such as system y+, B0,+, y+L, and b0,+ [Search Result 24]. The efficiency of these transporters influences intracellular ADMA concentrations, which can be significantly higher than plasma levels [Search Result 17, 23]. Understanding the mechanisms of ADMA uptake is important because intracellular ADMA is a key regulator of intracellular NOS activity [Search Result 17, 22]. Stable isotope-labeled ADMA can be used as a tracer to study the kinetics and mechanisms of these transport systems in various cell types and conditions.

Quantitative Data Analysis and Scientific Interpretation in Adma 13c5research

Processing and Normalization of Mass Spectrometry Data from Adma-13C5 Experiments

Mass spectrometry (MS) is a primary analytical technique used in this compound tracing experiments to detect and quantify the labeled compound and its metabolic products. Raw MS data are subject to various sources of variability, including differences in sample collection, storage, experimental design, noise, and instrument drift vt.edu. Therefore, robust data processing and normalization procedures are essential before downstream quantitative and statistical analyses.

Preprocessing steps typically involve noise reduction, baseline correction, and peak picking to identify and integrate the signals corresponding to this compound and its relevant metabolites readthedocs.io. Normalization is then applied to adjust for non-biological variations in ion intensities, allowing for meaningful comparisons between different samples or experimental runs vt.eduasms.org. Common normalization methods in mass spectrometry include scaling by total ion count (TIC) or by base peak intensity, where the highest peak in a spectrum is set to a maximum value readthedocs.ioasms.org. Molecule-specific normalization utilizing isotopically labeled reference standards, such as this compound itself or other labeled internal standards, is considered the most effective approach for accurate normalization and quantitation asms.orgotsuka.co.jp. Normalization is critical for correcting for ionization biases and variations due to factors like matrix coverage or laser power in techniques like imaging mass spectrometry asms.org. Software tools are available that provide powerful data processing functions, including normalization and statistical analysis, for mass spectrometry imaging data bio.tools.

Quantification of Metabolite Levels and Isotopic Enrichment from this compound Tracing

Quantification in this compound tracing studies involves determining the absolute or relative amounts of this compound and its downstream metabolites, as well as measuring the incorporation of the 13C label into these molecules. Stable isotope tracing allows researchers to track the fate of labeled atoms through metabolic pathways, providing insights into nutrient utilization and biosynthesis mdpi.com.

Using this compound as a tracer enables the monitoring of carbon flux through pathways involving ADMA metabolism. The incorporation of 13C is typically measured by analyzing the isotopic labeling patterns of metabolites using MS or Nuclear Magnetic Resonance (NMR) spectroscopy nih.govnih.gov. MS provides information on isotopologues, which are molecules that differ in mass due to the number of labeled atoms mdpi.com. High-resolution MS can provide increased sensitivity and resolution for metabolite quantitation nih.govdiva-portal.org. NMR spectroscopy, while generally less sensitive than MS, can provide information on isotopomers, which differ in both mass and the position of the labeled atoms, offering more detailed insights into metabolic pathway activity nih.govwellcomeopenresearch.org.

Quantifying isotopic enrichment involves determining the fractional abundance of different isotopologues or isotopomers of a metabolite mdpi.com. This is often represented as mass distribution vectors (MDVs) mdpi.com. Mathematical correction for natural isotope abundance is necessary during data processing nih.gov. The extent of label incorporation reflects the activity of the metabolic pathways through which the tracer is processed mdpi.com. For example, using [U-13C5]-glutamine, researchers can track carbon flux through the TCA cycle by analyzing the isotopic labeling patterns of metabolites like glutamate (B1630785) and citrate (B86180) mdpi.com. Similarly, this compound tracing allows for the quantification of ADMA metabolism and its relationship to related pathways, such as those involving L-arginine and nitric oxide synthesis metabolon.com.

Computational Modeling for Metabolic Flux Analysis and Network Reconstruction

Metabolic flux analysis (MFA) is a powerful computational technique used in conjunction with stable isotope tracing, including studies with this compound, to quantify intracellular metabolic fluxes nih.govfrontiersin.org. Unlike conventional metabolomics, which provides a snapshot of metabolite levels, MFA offers quantitative information on the rates of metabolic reactions nih.gov.

Computational modeling is mandatory for evaluating isotopic data and inferring fluxes frontiersin.org. The relationship between isotopic enrichments and fluxes is captured in mathematical models that predict fractional labeling patterns from given flux values frontiersin.org. These models are then used in an inverse manner to infer unknown fluxes from the experimentally observed isotopic data frontiersin.org. 13C-MFA integrates mass isotopomer distributions obtained from labeling experiments with extracellular uptake and secretion rates into a metabolic network model nih.govresearchgate.net.

The construction of these models requires defining reaction stoichiometry and the atom transitions for each reaction step to trace the flow of isotopes through the metabolic network frontiersin.org. Computational tools and software are essential for performing MFA calculations nih.govfrontiersin.org. MFA can be used to identify and quantify flux changes and determine the contribution of different metabolic pathways nih.govwellcomeopenresearch.org. This approach allows researchers to gain a deeper understanding of metabolic network dynamics and regulation mdpi.com. Predictive in silico models can be simplified into MFA models, often focusing on central carbon metabolism nih.gov.

Statistical Approaches for Identifying Patterns and Relationships in this compound Data

Statistical analysis is an integral part of this compound research, used to explore, summarize, and interpret the quantitative data generated from tracing experiments. Statistical methods are essential for uncovering patterns, trends, and relationships within datasets scribbr.co.ukinsight7.ioimarticus.org.

In this compound studies, statistical approaches can be applied to identify significant differences in metabolite levels or isotopic enrichment between different experimental groups (e.g., treated vs. control, healthy vs. diseased states). This often involves using comparison tests to assess group differences scribbr.co.uk. Statistical analysis is also used to investigate relationships between variables, such as correlating the levels of this compound or its metabolites with physiological parameters or treatment outcomes scribbr.co.ukinsight7.io. Techniques like correlation analysis quantify the strength and direction of relationships between variables, while regression analysis can be used to predict the value of a dependent variable based on independent variables scribbr.co.ukinsight7.io.

Rigorous Validation and Quality Control in this compound-Based Quantitative Studies

Rigorous validation and quality control (QC) are paramount in quantitative studies involving this compound tracing to ensure the reliability and accuracy of the generated data clinmedjournals.orgresearchgate.net. These processes are critical for demonstrating that analytical methods are fit for their intended purpose and that results are consistent and dependable.

Method validation should be performed during the development phase and includes defining performance characteristics such as specificity, accuracy, sensitivity, precision, and linearity clinmedjournals.orgresearchgate.netrepec.org. Specificity ensures that the method accurately measures the target analyte (this compound or its metabolites) without interference from other compounds clinmedjournals.org. Accuracy assesses how close the measured values are to the true values, while precision evaluates the reproducibility of the measurements diva-portal.orgclinmedjournals.orgresearchgate.net. The limits of detection (LOD) and quantification (LOQ) are determined to establish the lowest concentrations that can be reliably detected and quantified researchgate.netrepec.org.

Quality control involves implementing procedures during routine analysis to monitor method performance and ensure that it remains within acceptable limits clinmedjournals.orgresearchgate.net. This typically includes analyzing quality control samples with known concentrations alongside experimental samples diva-portal.orgresearchgate.net. Acceptance criteria for accuracy and precision are established, and a certain percentage of QC samples must fall within these criteria for the analytical run to be considered valid diva-portal.org. Long-term stability of samples and extracts should also be evaluated researchgate.net. Adherence to established guidelines for method validation and quality control is essential for generating reliable and robust quantitative data in this compound research clinmedjournals.orgresearchgate.net.

Future Perspectives and Emerging Research Directions for Adma 13c5

Integration of Adma-13C5 Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

Integrating stable isotope tracing data, such as that obtained using this compound, with multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful approach to gain a holistic understanding of biological systems. This integration allows researchers to connect changes in metabolic fluxes directly with alterations in gene expression, protein abundance, and the wider metabolome. mdpi.com

Transcriptomics provides insights into gene expression patterns, while proteomics examines the large-scale study of proteins, including their structures, functions, and interactions. nih.gov Metabolomics focuses on the comprehensive study of metabolites, offering a detailed understanding of the metabolic state of a cell or organism. nih.gov By combining this compound tracing data, which reveals the dynamic flow of ADMA through metabolic pathways, with these other omics layers, researchers can:

Identify regulatory networks: Link changes in ADMA metabolism, as traced by this compound, to the genes and proteins that regulate the enzymes involved in ADMA synthesis (e.g., protein arginine methyltransferases, PRMTs) and degradation (e.g., dimethylarginine dimethylaminohydrolases, DDAHs). biorxiv.orgplos.org

Uncover novel metabolic pathways: Discover previously unknown pathways or interactions influenced by ADMA by observing correlations between this compound labeling patterns and changes in transcript or protein levels of related enzymes or transporters. frontiersin.orgpremierscience.com

Elucidate disease mechanisms: Gain deeper insights into how dysregulated ADMA metabolism contributes to various diseases by integrating tracing data with omics profiles from diseased states. This can help identify key metabolic corridors and potential diagnostic signatures. creative-proteomics.commdpi.com For instance, studies have integrated transcriptomics and proteomics to understand diseases like cardiomyopathy, highlighting the potential for multi-omics in dissecting complex conditions. nih.gov

Assess therapeutic interventions: Evaluate the impact of drugs or other interventions on ADMA metabolism and related pathways at multiple biological levels. frontiersin.org

Challenges in this area include the complexity of integrating heterogeneous datasets and the need for sophisticated bioinformatics tools for analysis and interpretation. mdpi.comnih.gov However, advancements in computational methods, such as network construction, machine learning, and data visualization, are facilitating this integration.

Advancements in Micro- and Nano-Scale this compound Analysis

The ability to perform metabolic analysis at increasingly smaller scales is crucial for understanding cellular and subcellular metabolic heterogeneity. Advancements in micro- and nano-scale analytical techniques will significantly impact the application of this compound tracing.

Single-cell analysis: Applying this compound tracing at the single-cell level would allow researchers to investigate cell-to-cell variability in ADMA metabolism, which is often masked in bulk tissue analysis. This is particularly relevant in heterogeneous tissues or in studying specific cell populations within a complex environment. While challenging, methods enabling metabolism assessment in cell subpopulations are emerging. frontiersin.org

Subcellular compartmentalization: ADMA synthesis and metabolism occur in specific cellular compartments. Micro- and nano-scale analysis could provide insights into the compartmentalized flux of this compound, revealing how ADMA is transported and metabolized within different organelles. Isotope tracing has already contributed to understanding compartmentalized metabolism at a subcellular level. nih.gov

Analysis of limited samples: For studies involving small tissue biopsies, microdialysis, or even in vivo microenvironments, the sensitivity of analytical methods at the micro- and nano-scale is paramount. Techniques with enhanced sensitivity and spatial resolution are continuously being developed. mdpi.com

Integration with imaging: Coupling this compound tracing with advanced imaging techniques could enable the spatial mapping of ADMA metabolism within tissues or even within single cells, providing visual context to metabolic activity. Multi-isotope imaging mass spectrometry is an example of a technique used in this context. nih.gov

Nanotechnology, in general, focuses on manipulating matter at dimensions typically below 100 nanometers, leading to devices and materials with enhanced properties. nano.govbiotech-asia.org Nanosensors, for instance, offer high sensitivity and precision for detecting minute amounts of substances. acs.org While direct applications of nanosensors specifically for this compound analysis are still emerging, the broader advancements in nanoscale analytical tools hold potential for future highly sensitive and spatially resolved ADMA tracing.

Development of Novel Isotope Tracing Methodologies and Analytical Tools

The effectiveness of this compound tracing is intrinsically linked to the analytical methodologies and tools available for detecting and quantifying the labeled compound and its downstream metabolites. Future progress will rely on the development of novel approaches that offer increased sensitivity, specificity, and throughput.

Improved Mass Spectrometry Techniques: Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a primary tool for detecting and quantifying ADMA and its isotopically labeled forms like this compound. scispace.commdpi.com Advancements in MS technology, including higher resolution and increased sensitivity, will improve the ability to accurately measure this compound and its labeled products, especially in complex biological matrices or from small sample volumes. americanpharmaceuticalreview.com

Enhanced NMR-based methods: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow stable isotope tracers. nih.govdoi.org While less sensitive than MS for trace analysis, NMR can provide valuable structural information and is useful for global analysis of protein arginine methylation, including ADMA. biorxiv.org Future developments in NMR techniques may enhance its sensitivity and applicability for this compound tracing.

Development of computational tools: Analyzing complex isotope tracing data requires sophisticated computational tools for natural abundance correction, metabolic flux analysis (MFA), and integration with other datasets. duke.edubiorxiv.org Novel algorithms and software for 13C-MFA and untargeted stable isotope-resolved metabolomics are continuously being developed to improve flux resolution and data interpretation. frontiersin.orgduke.edufrontiersin.org

Novel tracer strategies: While this compound is a valuable tool, the development of other isotopically labeled ADMA precursors or related molecules could provide complementary information about specific aspects of ADMA metabolism or related pathways. acs.org

Automation and High-Throughput Analysis: Increasing the throughput of this compound analysis through automation and miniaturization of sample preparation and analytical procedures will be essential for large-scale studies and clinical applications.

These advancements in analytical methodologies and tools will broaden the applicability of this compound tracing and provide more detailed and accurate insights into ADMA metabolism.

Uncovering New Metabolic Roles and Regulatory Networks for ADMA in Biological Complexity

The application of this compound tracing is expected to play a crucial role in uncovering novel metabolic roles and regulatory networks involving ADMA beyond its well-established role as an inhibitor of nitric oxide synthase (NOS).

ADMA in diverse metabolic pathways: While ADMA is primarily known for its impact on NO signaling, isotope tracing with this compound can help investigate its potential involvement in other metabolic pathways. This could include interactions with amino acid metabolism, energy production (e.g., TCA cycle), or synthesis of other crucial biomolecules. frontiersin.orgnih.gov Studies using other 13C-labeled tracers have already revealed complex interactions between different metabolic pathways. duke.edu

Regulatory networks involving ADMA: this compound tracing, especially when combined with multi-omics data, can help delineate the complex regulatory networks that control ADMA levels and activity. This includes identifying the upstream signals and pathways that influence PRMT and DDAH activity, as well as the downstream effects of altered ADMA metabolism on various cellular processes. biorxiv.orgplos.org

ADMA in intercellular communication: Investigating the transport and metabolism of this compound between different cell types within a tissue or organ could reveal novel roles for ADMA in intercellular communication and metabolic crosstalk. Isotope tracing techniques are being applied to interrogate intercellular metabolism. nih.gov

Context-specific ADMA metabolism: The metabolic fate and regulatory networks of ADMA may vary significantly depending on the biological context, such as tissue type, developmental stage, or disease state. This compound tracing can help characterize these context-specific differences in ADMA metabolism and their functional consequences. biorxiv.org

Influence of the microbiome: Emerging research highlights the influence of the microbiome on host metabolism. This compound tracing could be used to explore potential interactions between microbial metabolism and ADMA levels or metabolism in the host.

By providing a dynamic view of ADMA metabolism, this compound tracing is an invaluable tool for unraveling the multifaceted roles of ADMA in biological complexity and identifying new targets for therapeutic intervention.

Q & A

Advanced Research Question

- Parametric Tests : Use ANOVA for normally distributed data (verified via Shapiro-Wilk test) with post-hoc Tukey correction.

- Non-Parametric Alternatives : Apply Kruskal-Wallis for skewed datasets.

- Effect Size Reporting : Include 95% confidence intervals for IC50 values to quantify precision .

Table 1 : Example IC50 Data Presentation

| Cell Line | IC50 (µM) | 95% CI | p-value vs. Control |

|---|---|---|---|

| HeLa | 12.3 | 11.1–13.5 | <0.001 |

| MCF-7 | 18.7 | 16.9–20.5 | 0.002 |

How can researchers optimize this compound’s solubility and bioavailability for in vitro assays?

Basic Research Question

- Co-Solvent Systems : Use DMSO-water mixtures (≤0.1% DMSO) to prevent cytotoxicity.

- Lipid-Based Formulations : Incorporate PEG-400 or cyclodextrins for hydrophobic compounds .

Validate solubility via dynamic light scattering (DLS) and parallel artificial membrane permeability assays (PAMPA) .

What strategies mitigate reproducibility challenges in this compound studies?

Advanced Research Question

- Protocol Standardization : Share detailed SOPs via repositories like Zenodo.

- Inter-Lab Collaboration : Conduct round-robin trials to identify platform-specific variability (e.g., plate reader calibration) .

- Data Transparency : Publish negative results and raw datasets in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.